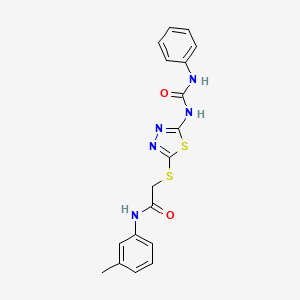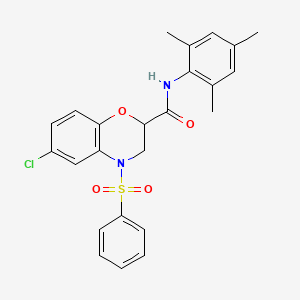![molecular formula C19H27N5O2S B11242979 N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine](/img/structure/B11242979.png)
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of sulfonyl piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethylbenzenesulfonyl group and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonyl chloride, such as 4-ethylbenzenesulfonyl chloride, under basic conditions.
Substitution Reaction: The resulting piperazine intermediate is then subjected to a substitution reaction with 2-chloro-6-methylpyrimidine in the presence of a base like potassium carbonate.
N-Ethylation: The final step involves the N-ethylation of the piperazine nitrogen using ethyl iodide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives depending on the substituent used.
Applications De Recherche Scientifique
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition, providing insights into its mechanism of action at the molecular level.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic compounds.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or modulation of neurotransmitter activity in neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Ethyl-4-(4-ethylbenzenesulfonyl)piperazine: Similar structure but lacks the pyrimidine ring.
2-(4-Ethylbenzenesulfonyl)piperazine-1-yl)pyrimidine: Similar structure but lacks the N-ethyl group.
Uniqueness
N-Ethyl-2-[4-(4-ethylbenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-4-amine is unique due to the presence of both the piperazine and pyrimidine rings, as well as the specific substitution pattern
Propriétés
Formule moléculaire |
C19H27N5O2S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N-ethyl-2-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C19H27N5O2S/c1-4-16-6-8-17(9-7-16)27(25,26)24-12-10-23(11-13-24)19-21-15(3)14-18(22-19)20-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,20,21,22) |
Clé InChI |
JTDBYNOKCWAQGO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B11242899.png)
![Methyl 3-({[7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11242911.png)
![1-[6-(3-Methoxyphenyl)-3-methyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11242916.png)

![6-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B11242927.png)
![2,3-Dimethoxy-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzamide](/img/structure/B11242932.png)
![N-benzyl-2-[(4-hydroxyquinazolin-2-yl)thio]acetamide](/img/structure/B11242945.png)

![2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B11242954.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11242962.png)
![N-(4-methylphenyl)-3-[3-({[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11242969.png)
![7-chloro-5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11242972.png)
![N-(2-methoxyethyl)-6,7-dimethyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11242981.png)

